A Comprehensive Technical Guide to 3,5-bis(bromomethyl)benzonitrile: Synthesis, Safety, and Application
A Comprehensive Technical Guide to 3,5-bis(bromomethyl)benzonitrile: Synthesis, Safety, and Application
Abstract: This technical guide provides an in-depth analysis of 3,5-bis(bromomethyl)benzonitrile (CAS No: 74163-48-7), a highly reactive and versatile bifunctional building block essential in advanced organic synthesis and pharmaceutical development. The document delineates its core chemical and physical properties, offers a thorough examination of its safety data sheet (SDS) for secure handling, and explores its synthetic utility. By explaining the causality behind its reactivity, this guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this compound's unique trifunctional nature for creating complex molecular architectures.
Core Compound Identification and Properties
3,5-bis(bromomethyl)benzonitrile is a crystalline solid characterized by a central benzonitrile core with two reactive bromomethyl substituents. This structure makes it a valuable intermediate for introducing a 3,5-disubstituted benzyl moiety into target molecules.
| Property | Value | Source |
| CAS Number | 74163-48-7 | [1][2][3] |
| Molecular Formula | C₉H₇Br₂N | [1][3][4] |
| Molecular Weight | 288.97 g/mol | [3][5] |
| Appearance | White to cream crystals or powder | [6] |
| Melting Point | 114 - 115 °C | [5] |
| Boiling Point | 345.0 ± 32.0 °C (Predicted) | [5] |
| InChIKey | RPUUHCFKDYQOME-UHFFFAOYSA-N | [4][5] |
Comprehensive Safety Profile (SDS Analysis)
As a potent alkylating agent, 3,5-bis(bromomethyl)benzonitrile must be handled with stringent adherence to safety protocols. The following information is synthesized from available safety data sheets and regulatory classifications.
GHS Hazard Classification
The compound is classified with significant health hazards requiring careful management in a laboratory setting.[1]
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4, Warning (H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled).[1]
-
Skin Corrosion/Irritation: Category 1B, Danger (H314: Causes severe skin burns and eye damage).[1]
-
Skin Sensitization: Category 1, Warning (H317: May cause an allergic skin reaction).[1]
GHS Pictograms:
Corrosion (GHS05), Health Hazard/Hazardous to the Ozone Layer (GHS07)
Handling, Storage, and Personal Protective Equipment (PPE)
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Do not breathe dust, fumes, or vapors.[7]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands and any exposed skin thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store locked up in a designated corrosives area.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]
-
Skin Protection: Use chemically resistant gloves (e.g., Nitrile rubber) and wear protective clothing to prevent skin exposure.[7]
-
Respiratory Protection: If dust or vapor concentrations are high, use a type P3 (EN 143) respirator cartridge or equivalent.[8]
First-Aid Measures
Immediate medical attention is crucial in case of exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Mechanistic Insights & Synthetic Utility
The synthetic value of 3,5-bis(bromomethyl)benzonitrile stems from its three distinct reactive sites, allowing for sequential, chemoselective reactions. A successful strategy hinges on understanding the intrinsic reactivity differences between these functional groups rather than relying on complex protecting group chemistry.[9]
-
Bromomethyl Groups (-CH₂Br): These are the most reactive sites on the molecule. As benzylic bromides, they are highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of nucleophiles, including alcohols (forming ethers), amines (forming secondary or tertiary amines), and thiolates (forming thioethers). The two identical groups offer a pathway to C₂-symmetric molecules or can be functionalized sequentially under carefully controlled conditions.
-
Nitrile Group (-C≡N): The nitrile group is comparatively robust and requires more specific, often harsher, conditions for transformation.[9] This stability allows it to be carried through initial reactions at the bromomethyl sites. Subsequently, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones.
-
Aromatic Ring: The benzene ring itself can participate in electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrile and bromomethyl groups makes it less reactive.
This hierarchy of reactivity is the cornerstone of its utility, enabling chemists to perform reactions at the bromomethyl positions first, under mild conditions that leave the nitrile group untouched for later elaboration. This is a key principle in designing efficient, multi-step syntheses in drug discovery and materials science.[9][10]
Visualization of Synthetic Workflow
The logical flow for synthetic transformations typically prioritizes the most labile sites, the bromomethyl groups, before proceeding to the more stable nitrile functionality.
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- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. PubChemLite - 3,5-bis(bromomethyl)benzonitrile (C9H7Br2N) [pubchemlite.lcsb.uni.lu]
- 5. Page loading... [guidechem.com]
- 6. A15244.06 [thermofisher.com]
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